![molecular formula C26H24N2O3S B4629703 5-[4-(苄氧基)苯亚甲基]-3-(4-乙氧基苯基)-1-甲基-2-硫代-4-咪唑烷-2-酮](/img/structure/B4629703.png)

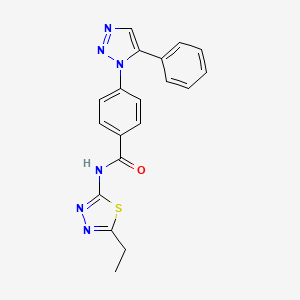

5-[4-(苄氧基)苯亚甲基]-3-(4-乙氧基苯基)-1-甲基-2-硫代-4-咪唑烷-2-酮

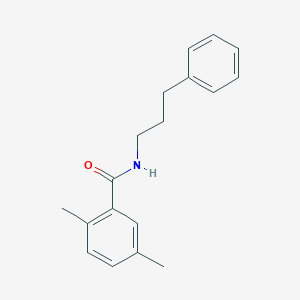

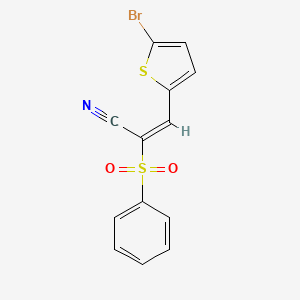

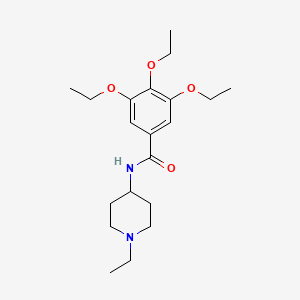

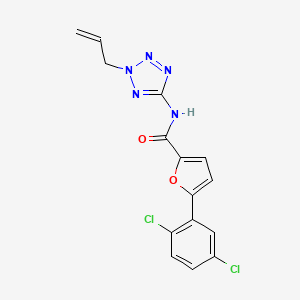

描述

Synthesis Analysis

The synthesis of compounds related to 5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone typically involves the Knoevenagel condensation or Michael-type addition reactions. These methods are pivotal for constructing the imidazolidinone core, a common feature in various bioactive molecules. For instance, Shimizu et al. (2022) have demonstrated the synthesis of 4-imidazolidinones from diamides and ethynyl benziodoxolones through double Michael-type addition, showcasing an innovative approach for generating this class of compounds (Shimizu et al., 2022).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives, including those resembling our compound of interest, has been elucidated using various spectroscopic techniques. For example, crystal structure, Hirshfeld surface analysis, and computational studies have been employed to characterize similar molecules, providing insight into their geometric parameters, molecular interactions, and electronic properties. Khelloul et al. (2016) characterized a closely related thiazolidinone derivative, highlighting the non-planar structure and the intra- and intermolecular contacts that influence its molecular conformation (Khelloul et al., 2016).

Chemical Reactions and Properties

Thiazolidinone compounds, including our compound of interest, participate in a variety of chemical reactions that reflect their reactivity and potential for further functionalization. For instance, reactions involving nitrile oxides or thiols have been explored for synthesizing diverse thiazolidinone derivatives, which further illustrates the versatility of these compounds in organic synthesis. Kandeel and Youssef (2001) discussed reactions of aroylmethylene thiazolidines with nitrile oxides to produce different derivatives, underscoring the compound's reactivity and potential for generating structurally diverse molecules (Kandeel & Youssef, 2001).

科学研究应用

合成和抗菌活性

Amar 等人(2016 年)讨论了新的 5-亚氨基-4-硫代-2-咪唑烷-2-酮衍生物的合成,包括类似于所讨论化合物的化合物,以了解其潜在的抗菌活性。这些化合物显示出显着的抗菌和抗真菌活性,突出了它们在开发新的抗菌剂中的重要性 (Ammar 等人,2016 年)。

抗炎和镇痛剂

Abu‐Hashem 等人(2020 年)合成了源自类似结构的新型化合物,以研究其抗炎和镇痛活性。这些化合物,包括噻唑烷-2-酮和嘧啶的衍生物,显示出作为 COX 抑制剂的显着潜力,为开发新的抗炎和镇痛药物提供了有希望的途径 (Abu‐Hashem 等人,2020 年)。

抗氧化特性

Üngören 等人(2015 年)合成了 5-亚氨基或 5-酰亚基取代的 1,3-噻唑烷-4-酮衍生物,揭示出某些衍生物表现出显着的抗氧化特性。这表明此类化合物在开发新的抗氧化剂中的潜力,这些抗氧化剂在预防氧化应激相关疾病中可能具有各种应用 (Üngören 等人,2015 年)。

血栓素合酶抑制

Manley 等人(1987 年)对类似化合物的类似物进行的研究显示出作为血栓素合酶抑制剂的有希望的结果。这表明通过防止血栓素合成(可能导致血栓形成)在治疗心血管疾病中具有潜在应用 (Manley 等人,1987 年)。

脱氢和选择性研究

Pepino 等人(2012 年)研究了与所讨论化合物密切相关的 5-苄基-3-苯基-2-硫代咪唑烷-4-酮在微波和闪速真空热解条件下的热脱氢。这项研究提供了对这些化合物的化学行为和稳定性的见解,这对它们在药物化学和材料科学中的实际应用至关重要 (Pepino 等人,2012 年)。

属性

IUPAC Name |

(5Z)-3-(4-ethoxyphenyl)-1-methyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3S/c1-3-30-22-15-11-21(12-16-22)28-25(29)24(27(2)26(28)32)17-19-9-13-23(14-10-19)31-18-20-7-5-4-6-8-20/h4-17H,3,18H2,1-2H3/b24-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOKUSWPJGNAIR-ULJHMMPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)N(C2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/N(C2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

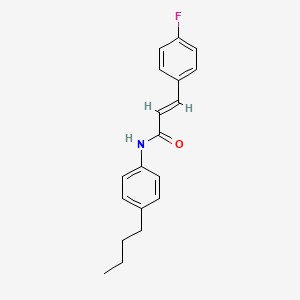

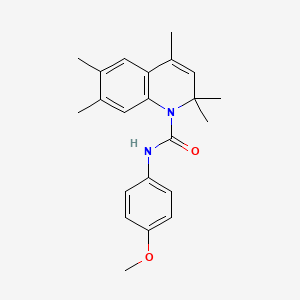

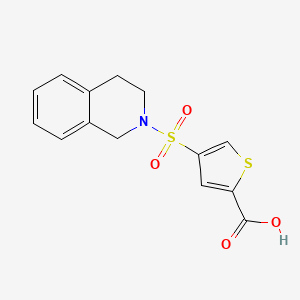

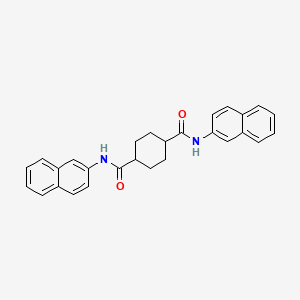

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4629685.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)